molecular formula C7H8N2O B1589621 1-(6-Methylpyrimidin-4-yl)ethanone CAS No. 67073-96-5

1-(6-Methylpyrimidin-4-yl)ethanone

Cat. No. B1589621
CAS RN: 67073-96-5
M. Wt: 136.15 g/mol
InChI Key: HGCKALAOPJUYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-Methylpyrimidin-4-yl)ethanone” is a chemical compound with the CAS Number: 67073-96-5 . It has a molecular weight of 136.15 and is a light brown to brown powder or crystals .


Molecular Structure Analysis

The IUPAC name of this compound is “1-(6-methyl-4-pyrimidinyl)ethanone” and its Inchi Code is "1S/C7H8N2O/c1-5-3-7(6(2)10)9-4-8-5/h3-4H,1-2H3" . This indicates that the compound has a pyrimidine ring with a methyl group at the 6th position and an ethanone group at the 1st position.


Physical And Chemical Properties Analysis

“1-(6-Methylpyrimidin-4-yl)ethanone” is a light brown to brown powder or crystals . It has a molecular weight of 136.15 and is stored in a refrigerator .

Scientific Research Applications

Catalytic Behavior and Polymerization Applications 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a derivative of the compound , was used in the synthesis of NNN tridentate ligands. These ligands, in coordination with iron(II) and cobalt(II) dichloride, formed complexes showing good catalytic activities for ethylene reactivity, including oligomerization and polymerization. This study highlights the potential of such compounds in catalysis and polymer applications (Sun et al., 2007).

Antimicrobial and Antioxidant Properties A derivative, 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, was used to synthesize new thiazole, arylidiene, and coumarin derivatives. These compounds were then screened for antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities, demonstrating the potential of 1-(6-Methylpyrimidin-4-yl)ethanone derivatives in developing new antimicrobial and antioxidant agents (Abdel-Wahab et al., 2011).

Supramolecular Chemistry The compound has been studied in the context of supramolecular chemistry as well. For example, 6-Methyl-2-butylureidopyrimidone, related to 1-(6-Methylpyrimidin-4-yl)ethanone, demonstrated strong dimerization through quadruple hydrogen bonding, showcasing its use in developing new supramolecular structures (Beijer et al., 1998).

Drug Metabolism Studies 1-(6-Methylpyrimidin-4-yl)ethanone derivatives are also significant in drug metabolism research. For example, a derivative was identified as a potent inverse agonist of the ghrelin receptor and studied for its biotransformation in vivo and in vitro, contributing valuable insights into drug metabolism and development (Adusumalli et al., 2019).

Safety And Hazards

The safety information for “1-(6-Methylpyrimidin-4-yl)ethanone” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

1-(6-methylpyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-7(6(2)10)9-4-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCKALAOPJUYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439874
Record name 1-(6-methylpyrimidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyrimidin-4-yl)ethanone

CAS RN

67073-96-5
Record name 1-(6-methylpyrimidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methylpyrimidin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Methylpyrimidin-4-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(6-Methylpyrimidin-4-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(6-Methylpyrimidin-4-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(6-Methylpyrimidin-4-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(6-Methylpyrimidin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.